![molecular formula C16H22N2O7 B5126102 ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate](/img/structure/B5126102.png)
ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate
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Overview
Description
Ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate is a chemical compound that belongs to the class of nicotinic acid derivatives. This compound has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate involves its interaction with nicotinic acetylcholine receptors. This compound has been shown to bind to these receptors and modulate their activity, leading to various physiological effects. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
Ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce anxiety-like behavior in animal models. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate in lab experiments is its potential as a tool for studying nicotinic acid derivatives. This compound can be used to investigate the structure and function of these compounds and their interactions with nicotinic acetylcholine receptors. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to further study its mechanism of action and its interactions with nicotinic acetylcholine receptors. Additionally, future research could focus on developing new synthetic methods for this compound and its derivatives, which may lead to the discovery of new compounds with improved properties and potential applications.
Synthesis Methods
The synthesis of ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate involves the reaction of nicotinic acid with morpholine and ethyl chloroformate in the presence of a base catalyst. This reaction results in the formation of ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate, which is then reacted with oxalic acid to form the oxalate salt.
Scientific Research Applications
Ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, this compound has been studied for its potential as a modulator of nicotinic acetylcholine receptors, which play a crucial role in the nervous system. In biochemistry, this compound has been investigated for its potential as a tool for studying the structure and function of nicotinic acid derivatives.
properties
IUPAC Name |
ethyl 2,6-dimethyl-4-morpholin-4-ylpyridine-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.C2H2O4/c1-4-19-14(17)13-11(3)15-10(2)9-12(13)16-5-7-18-8-6-16;3-1(4)2(5)6/h9H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHTUTRJFLOSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)N2CCOCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate |
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